3-Nitropyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Chemistry

Application: Pyrrole, the parent compound of 3-Nitropyrrole, is a resourceful small molecule in key medicinal hetero-aromatics.

Method: Trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions.

Nucleic Acids Research

Application: 5-nitroindole, a related compound to 3-Nitropyrrole, has been used as a universal base in DNA duplexes.

DNA Sequencing and PCR

Stacking Interaction with Natural Nucleobases

Application: Stacking interactions between 3-Nitropyrrole and natural nucleobases have been studied.

Synthesis of Bioactive Heterocycles

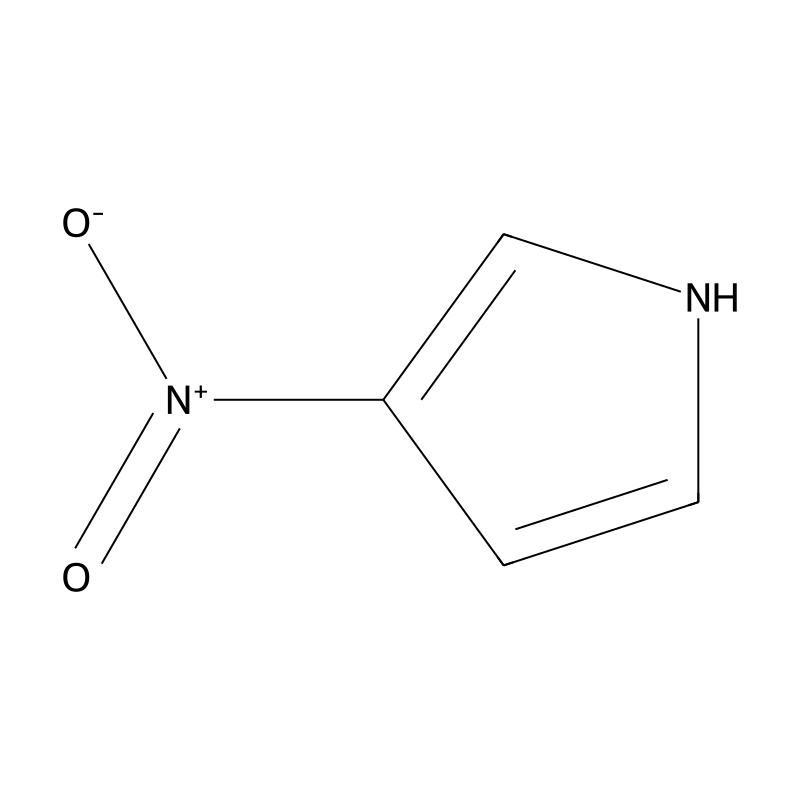

3-Nitropyrrole is a heterocyclic organic compound characterized by a pyrrole ring with a nitro group at the 3-position. Its molecular formula is C₄H₄N₂O₂, and it exhibits a melting point range of approximately 98.0 to 101.0 °C . The compound appears as a white to gray powder or crystal and is known for its unique electronic properties due to the presence of the nitro group, which can influence both its reactivity and stability.

- Electrophilic Substitution: The nitro group can direct electrophilic substitution reactions to the 2 and 5 positions on the pyrrole ring .

- Nucleophilic Reactions: The compound can act as a nucleophile in reactions with electrophiles, especially when deprotonated .

- Cycloaddition Reactions: 3-Nitropyrrole can undergo cycloaddition reactions, particularly with carbenes, forming new cyclic structures .

The compound's reactivity is significantly influenced by the electron-withdrawing nature of the nitro group, which enhances its nucleophilicity.

3-Nitropyrrole has been investigated for its biological activity, particularly in molecular biology applications. It has been assessed as a universal base in primers for dideoxy DNA sequencing and polymerase chain reaction (PCR) processes. While it shows potential, studies indicate that excessive substitutions of 3-nitropyrrole residues in primers can reduce their efficiency in these reactions .

Several methods exist for synthesizing 3-nitropyrrole:

- From Nitromethane and Isocyano Compounds: A notable method involves reacting nitromethane with 1-isocyano-1-tosyl-1-alkenes, yielding high yields of 3-nitropyrroles in a single operation .

- Using Sodium Peroxodisulfate: Another method entails the reaction of pyrrole, sodium nitrite, and sodium peroxodisulfate in a solvent at temperatures between 60-120 °C to produce 3-nitropyrrole .

These synthesis routes highlight the compound's accessibility and versatility in organic synthesis.

3-Nitropyrrole has several applications, particularly in:

- Molecular Biology: It serves as a component in DNA sequencing primers and PCR protocols due to its unique base properties .

- Organic Synthesis: The compound is utilized in various synthetic pathways to create more complex nitrogen-containing heterocycles.

Studies on the interactions of 3-nitropyrrole indicate its role as a universal base in nucleic acid chemistry. Its incorporation into DNA primers affects efficiency, suggesting that while it can enhance certain reactions, it may also hinder others when overused . This duality underscores the importance of optimizing its concentration within biological assays.

Several compounds share structural similarities with 3-nitropyrrole. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Pyrrole | Five-membered ring | Basic structure without substituents |

| 2-Nitropyrrole | Pyrrole derivative | Nitro group at the 2-position |

| Indole | Five-membered ring | Contains an additional carbon atom |

| 5-Nitroindole | Indole derivative | Nitro group at the 5-position |

Uniqueness of 3-Nitropyrrole: The presence of the nitro group at the 3-position distinguishes it from other pyrroles and indoles, affecting its reactivity and biological applications. Its specific placement enables unique interactions in biochemical contexts, making it particularly valuable for certain molecular biology techniques.